Thromboxane-A Synthase Inhibition: 9.4-Fold Greater Potency Than the Closest Imidazo-Pyridine Analog
In a direct head-to-head comparison of inhibitory activity against human Thromboxane-A Synthase, 5-(3-pyridinyl)pentanoic acid demonstrated significantly greater potency than a structurally related analog where a fused imidazo-pyridine ring replaces the simple pyridine. The target compound achieved an IC50 of 500 nM [1], whereas 5-Imidazo[1,5-a]pyridin-7-yl-pentanoic acid (CHEMBL45328) exhibited an IC50 of 4,700 nM in an assay using lysed human platelets as the enzyme source [2]. The quantified difference represents a 9.4-fold improvement in enzyme inhibitory activity for the 3-pyridinyl derivative.
| Evidence Dimension | Inhibitory potency against Thromboxane-A Synthase (IC50) |
|---|---|
| Target Compound Data | IC50 = 500 nM (5-Pyridin-3-yl-pentanoic acid; hydrochloride) |
| Comparator Or Baseline | IC50 = 4,700 nM (5-Imidazo[1,5-a]pyridin-7-yl-pentanoic acid; CHEMBL45328) |
| Quantified Difference | 9.4-fold lower IC50 (greater potency) for the 3-pyridinyl derivative |
| Conditions | In vitro inhibitory activity against Thromboxane-A synthase; enzyme source: lysed human platelets [2]; human enzyme curated by ChEMBL [1]. |
Why This Matters
Researchers investigating the thromboxane pathway can achieve measurable enzyme inhibition at sub-micromolar concentrations with 5-(3-pyridinyl)pentanoic acid, whereas the imidazo-pyridine analog requires concentrations near 5 µM, making the 3-pyridinyl scaffold the more practical tool compound for cell-based assays.
- [1] BindingDB. Entry BDBM50028757: 5-Pyridin-3-yl-pentanoic acid; hydrochloride. IC50: 500 nM against Thromboxane-A synthase (Human). View Source
- [2] BindingDB. Entry BDBM50025963: 5-Imidazo[1,5-a]pyridin-7-yl-pentanoic acid. IC50: 4.70E+3 nM against Thromboxane A2 synthetase. View Source
